molecular formula C8H9Cl2NO B1205566 alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol CAS No. 3567-82-6

alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol

Cat. No. B1205566
CAS RN: 3567-82-6
M. Wt: 206.07 g/mol
InChI Key: KAFHLYIMFOUYGL-UHFFFAOYSA-N
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Description

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol is a compound of interest in various chemical syntheses and research areas. It features a core structure that allows for diverse chemical reactions and modifications, leading to its utility in the synthesis of various chemical products and potential applications in materials science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

The synthesis of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol and similar compounds involves several key strategies, including enantioselective aminomethylation processes. For instance, a study demonstrated the enantioselective three-component reaction of α-diazo ketones with alcohols and 1,3,5-triazines, facilitated by rhodium/chiral phosphoric acid cooperative catalysis, as an efficient method for introducing aminomethyl groups to organic molecules (Che et al., 2020). This process underscores the importance of dual hydrogen bonding for electrophile-based enantiocontrol in the synthesis.

Molecular Structure Analysis

Understanding the molecular structure of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol involves examining its conformational stability, electronic distribution, and potential for intermolecular interactions. The molecular assembly and nucleation of structurally related compounds, like para-amino benzoic acid (PABA) from ethanolic solutions, provide insights into the preferences for certain crystal forms over others and the role of hydrogen-bonded dimers in solution stability and self-assembly (Toroz et al., 2015).

Scientific Research Applications

Enzymatic Synthesis of Aliphatic Primary ω-Amino Alcohols

  • Scientific Field : Biocatalysis and Polymer Chemistry .
  • Application Summary : Medium to long chain aliphatic amino alcohols have numerous applications in polymer-based industries . They are used in the biocatalytic reduction of amino fatty acids into corresponding amino alcohols .
  • Methods of Application : This process uses carboxylic acid reductase and E. coli endogenous aldehyde reductases . The biocatalysts successfully produced 5.76 mM 12-amino-1-dodecanol from 10 mM of corresponding 12-amino-dodecanoic acid .
  • Results or Outcomes : Up to 9.17 mM of 8-amino-1-octanol was obtained in 24 h on a preparative scale reaction of 50 mM substrate .

Biotechnological Applications of Alcohol Dehydrogenases

  • Scientific Field : Biotechnology and Pharmaceutical Chemistry .
  • Application Summary : Alcohol dehydrogenases (ADHs) are a group of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones . They are widely used in the asymmetric synthesis of chiral alcohols .
  • Methods of Application : ADHs are used in the synthesis of chiral pharmaceuticals and fine chemicals . They are also used in the synthesis of Talampanel, a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor .
  • Results or Outcomes : The application of ADHs has led to the development of novel therapeutic drugs for treating epilepsy .

Alkanolamines in Organic Chemistry

  • Scientific Field : Organic Chemistry .
  • Application Summary : Alkanolamines, a type of amino alcohol, are organic compounds that contain both hydroxyl and amino functional groups on an alkane backbone . They are used as solvents, synthetic intermediates, and high-boiling bases .
  • Methods of Application : Alkanolamines are often generated by the reaction of amines with epoxides . Hydrogenation or hydride reduction of amino acids gives the corresponding 2-aminoalcohols .
  • Results or Outcomes : This process has led to the development of various alkanolamines, including methanolamine, ethanolamine, and 2-amino-2-methyl-1-propanol .

Synthesis of α-Amino Ketones

  • Scientific Field : Organic & Biomolecular Chemistry .
  • Application Summary : The amino ketone motif is important in synthetic and medicinal chemistry . The number of protocols developed in recent years for its synthesis has considerably increased .
  • Methods of Application : The synthesis of α-amino ketones often involves the use of amino alcohols . The review article highlights applications to medicinal targets and presents mechanistic details .
  • Results or Outcomes : The application of these methodologies has led to the development of novel synthetic routes and potential future developments within this area .

Alkanolamines in Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Alkanolamines are used in the synthesis of various drugs . Two popular drugs, often called alkanolamine beta blockers, are members of this structural class: propranolol and pindolol . Isoetarine is yet another medicinally useful derivative of ethanolamine .
  • Methods of Application : These drugs are synthesized using various chemical reactions involving alkanolamines .
  • Results or Outcomes : The application of these methodologies has led to the development of novel therapeutic drugs for treating various conditions .

Synthesis of Highly Substituted Pyridines

  • Scientific Field : Organic Chemistry .
  • Application Summary : Amino alcohols are used in the synthesis of highly substituted pyridines .
  • Methods of Application : The synthesis involves various chemical reactions and the use of amino alcohols .
  • Results or Outcomes : The application of these methodologies has led to the development of novel synthetic routes and potential future developments within this area .

Future Directions

The future directions in the field of organic synthesis and drug discovery are towards the development of more efficient and environmentally friendly synthetic methods, the discovery of new bioactive compounds, and the design of more effective drugs .

properties

IUPAC Name

2-amino-1-(3,4-dichlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFHLYIMFOUYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3672-26-2 (hydrochloride)
Record name 3,4-Dichlorophenylethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90957054
Record name 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
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Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol

CAS RN

3567-82-6
Record name α-(Aminomethyl)-3,4-dichlorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3567-82-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorophenylethanolamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol
Source EPA DSSTox
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Record name α-(aminomethyl)-3,4-dichlorobenzyl alcohol
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Synthesis routes and methods

Procedure details

To a mixture of 3,4-dichlorobenzaldehyde (3.50 g, 20.2 mmol) and ZnI2 (19 mg, 0.06 mmol) at 0° C. was added TMSCN (2.2 g, 2.2 mmol). The reaction mixture was stirred at 0° C. for 10 min and then warmed to rt and stirred for an additional 1 h. The mixture was concentrated to afford an orange-brown colored oil. The oil was dissolved in THF (20 mL) and BH3.THF (1 M in THF; 25 mL, 25 mmol) was added at 0° C. The reaction mixture was warmed to rt and stirred overnight. The mixture was cooled to 0° C. and MeOH (6 mL) was added with continued stirring for 2 h. After being warmed to rt, the mixture was concentrated. The residue was dissolved in MeOH (10 mL) and HCl (2 M in Et2O; 25 mL) was added at 0° C. After 30 min, Et2O (100 mL) was added and the resulting white solid was filtered and washed with Et2O (2×50 mL) to give a white solid (3.5 g, 72%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
19 mg
Type
catalyst
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Yield
72%

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